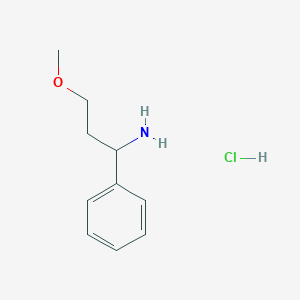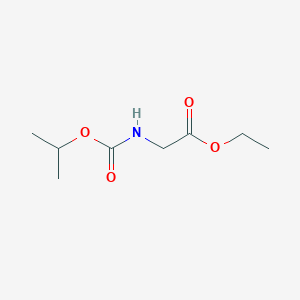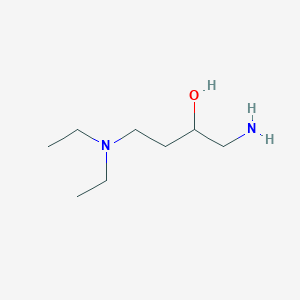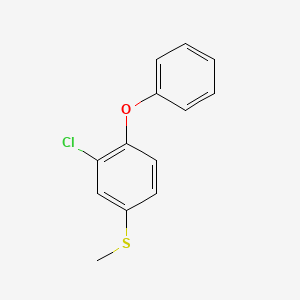
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C13H11ClOS It is characterized by the presence of a chloro group, a phenoxy group, and a methylsulfane group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-phenoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 4-phenoxyphenylmethanethiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A base such as sodium hydride or potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.
Reaction: The deprotonated thiol reacts with the 3-chlorophenol to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Chloro-4-phenoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The pathways involved may include oxidative stress response and signal transduction pathways.
相似化合物的比较
Similar Compounds
(3-Chloro-4-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of a phenoxy group.
4-Chlorophenyl methyl sulfone: Contains a sulfone group instead of a sulfane group.
Uniqueness
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane is unique due to the presence of both a chloro and a phenoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C13H11ClOS |
|---|---|
分子量 |
250.74 g/mol |
IUPAC 名称 |
2-chloro-4-methylsulfanyl-1-phenoxybenzene |
InChI |
InChI=1S/C13H11ClOS/c1-16-11-7-8-13(12(14)9-11)15-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI 键 |
SJLJRRLOJXSGDG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
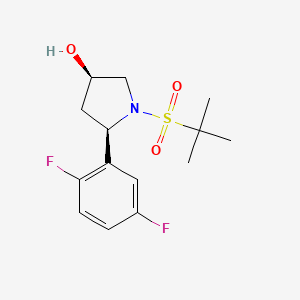
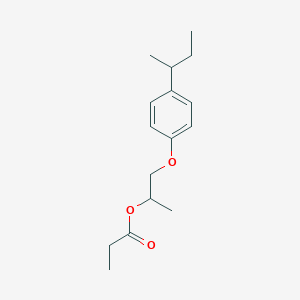
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
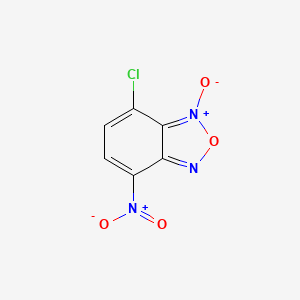
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
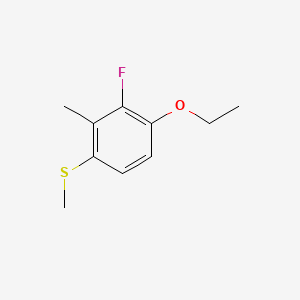
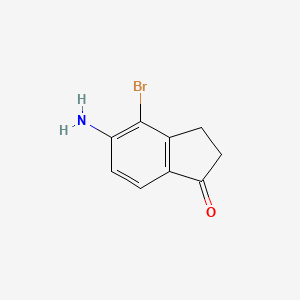
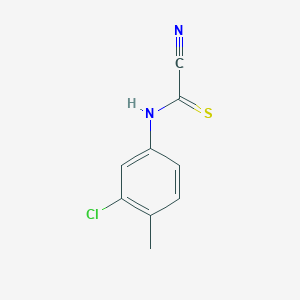
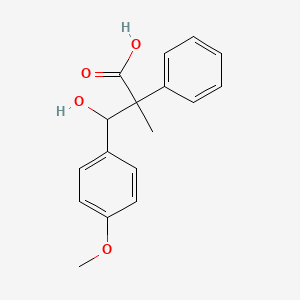
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
